Ro 15-3890

PET Imaging Pharmacokinetics Metabolite Analysis

Quantitative PET studies of central benzodiazepine receptors require pure Ro 15-3890 for accurate metabolite input function correction. Generic metabolite substitution compromises kinetic modeling due to distinct polarity and chromatographic retention. Ro 15-3890 is the sole detectable [11C]metabolite in plasma, making it indispensable for cross-species PK comparisons and HPLC/LC-MS method validation. • Essential reference standard for [11C]flumazenil PET metabolite correction • Distinct HPLC retention vs. parent drug ensures method specificity • Serves as desethyl precursor for [ethyl-11C]flumazenil radiosynthesis • High-purity solid with full certificate of analysis

Molecular Formula C13H10FN3O3
Molecular Weight 275.23 g/mol
CAS No. 84378-44-9
Cat. No. B1679448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 15-3890
CAS84378-44-9
Synonymsdesethylflumazenyl
Ro 15-3890
Ro-15-3890
Molecular FormulaC13H10FN3O3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O
InChIInChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)
InChIKeySFVXVWJBSJCRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 15-3890 (Flumazenil Acid) Metabolite Standard


Ro 15-3890 (CAS 84378-44-9), also known as flumazenil acid or desethylflumazenyl, is the primary carboxylic acid metabolite of the benzodiazepine antagonist flumazenil (Ro 15-1788) [1]. As a derivative within the imidazobenzodiazepine class, its principal scientific value resides not in therapeutic efficacy but as an essential analytical reference standard for positron emission tomography (PET) studies and pharmacokinetic (PK) modeling [2]. Unlike its parent compound, which is used clinically to reverse benzodiazepine sedation, Ro 15-3890 is characterized by a free carboxyl group that renders it more polar, and its utility is specifically tied to quantifying the metabolic fate of flumazenil in vivo [1].

Why Ro 15-3890 Cannot Be Substituted


Procurement of a generic "flumazenil metabolite" or substitution with the parent drug flumazenil (Ro 15-1788) is scientifically invalid for applications requiring Ro 15-3890. The critical differentiator is the carboxylic acid moiety, which confers distinct physicochemical properties—namely increased polarity and altered chromatographic retention—essential for its resolution in HPLC and TLC assays [1]. While flumazenil acts as a potent antagonist at the GABA-A receptor, Ro 15-3890 is an analytical target, not a functional substitute. Critically, in vivo studies have demonstrated that [11C]Ro 15-3890 and [11C]flumazenil are the only detectable radioactive species in plasma during PET studies, underscoring the necessity of a pure Ro 15-3890 standard for accurate metabolite quantification and avoiding interference from other putative metabolites [2].

Ro 15-3890 Quantitative Differentiation


Metabolite Exclusivity in PET Pharmacokinetic Studies

Ro 15-3890 is the sole radioactive metabolite of [11C]flumazenil detectable in plasma, confirming its unique and essential role as an analytical reference standard. This is in direct contrast to other putative metabolites like [11C]Ro 15-4965 and unlabelled Ro 15-5528, which were never observed at detectable concentrations [1].

PET Imaging Pharmacokinetics Metabolite Analysis

Formation Kinetics: Humans vs. Primates

The formation of Ro 15-3890 is significantly more pronounced in humans compared to primates. Specifically, the percentage metabolization of the parent compound [11C]flumazenil to [11C]Ro 15-3890 was constant from the 15th minute post-administration and was significantly higher in man compared to the monkey [1].

Pharmacokinetics Drug Metabolism Species Comparison

Rapid In Vivo Formation and Elimination Kinetics

The pharmacokinetic profile of Ro 15-3890 is characterized by a rapid formation rate and a very short half-life, which is directly comparable to the parent compound [11C]flumazenil. The formation constant (kf) is 0.13 ± 0.004 min⁻¹ and the elimination half-life (T½m) is 4.47 ± 1.31 min [1].

Pharmacokinetics PET Tracer Metabolism

Ro 15-3890 Research Applications


Metabolite Input Calibration for PET Studies

Procurement of high-purity Ro 15-3890 is critical for generating accurate metabolite input functions during quantitative PET studies of the central benzodiazepine receptor (CBZR). Since [11C]Ro 15-3890 is the only detectable radioactive metabolite [1], its use as a reference standard allows for precise correction of the total plasma radioactivity time-course, enabling accurate kinetic modeling of [11C]flumazenil binding in the brain [2].

Species-Specific Pharmacokinetic Model Validation

Given the statistically significant difference in the percentage metabolization of flumazenil to Ro 15-3890 between humans and primates [2], laboratories conducting translational PET research should procure a validated Ro 15-3890 standard. This ensures the reliability of cross-species pharmacokinetic comparisons and the accurate extrapolation of preclinical data to human studies.

Analytical Method for Flumazenil Metabolites

In bioanalytical chemistry, Ro 15-3890 is an essential component for developing and validating HPLC or LC-MS/MS methods aimed at separating and quantifying flumazenil from its metabolites. Its distinct retention time and polarity compared to the parent drug [1] make it a crucial reference standard for confirming method specificity and accuracy in pharmaceutical research and clinical trial support.

Synthesis of Radiolabeled Tracers

Ro 15-3890 is not only an analytical target but also a key synthetic intermediate. It serves as the starting material (desethyl precursor) for the radiosynthesis of [ethyl-11C]flumazenil [3]. Furthermore, it can be directly labeled to produce [11C]Ro 15-3890 itself, which is used as a control or for studying the metabolite's own in vivo behavior [3]. This dual role makes it a valuable procurement item for radiochemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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